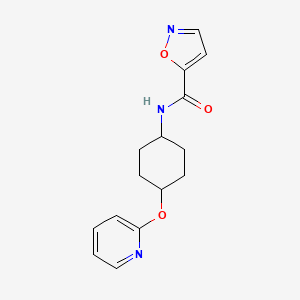

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide

Description

“N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide” is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a cyclohexyl ring substituted with a pyridin-2-yloxy group and an isoxazole-5-carboxamide moiety, which may confer unique chemical and biological properties.

Properties

IUPAC Name |

N-(4-pyridin-2-yloxycyclohexyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c19-15(13-8-10-17-21-13)18-11-4-6-12(7-5-11)20-14-3-1-2-9-16-14/h1-3,8-12H,4-7H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEPLXIDTLIYBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=NO2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide” typically involves multiple steps:

Formation of the Cyclohexyl Intermediate: The starting material, a cyclohexyl derivative, is prepared through a series of reactions, including hydrogenation and functional group transformations.

Introduction of the Pyridin-2-yloxy Group: The cyclohexyl intermediate is reacted with a pyridin-2-ol derivative under basic conditions to form the pyridin-2-yloxy-cyclohexyl intermediate.

Isoxazole Ring Formation: The isoxazole ring is constructed through a cyclization reaction involving appropriate precursors, such as nitrile oxides and alkenes.

Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyridin-2-yloxy group, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions could target the isoxazole ring or the carboxamide group, potentially yielding amines or other reduced products.

Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the pyridin-2-yloxy group or the isoxazole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or other oxidizing agents.

Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.

Substitution: Reagents like alkyl halides, acyl chlorides, or other electrophiles/nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

The biological activity of N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide is primarily attributed to its interaction with specific enzymes and receptors. The isoxazole structure allows for effective binding to various molecular targets, modulating their activities. This can lead to inhibition or activation of enzymatic pathways and receptor signaling, which are critical in various physiological processes.

Anticancer Activity

Recent studies have explored the anticancer potential of isoxazole derivatives, including those similar to this compound. In one study, derivatives exhibited selective cytotoxicity against liver cancer cell lines (Huh7 and HepG2), indicating their potential as anticancer agents . The efficacy was measured using IC50 values, demonstrating the ability of these compounds to inhibit cell proliferation effectively.

Case Study: Anticancer Evaluation

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | Huh7 | 2.3 |

| 5r | HepG2 | 3.8 |

| 5t | SNU475 | 8.5 |

Synthetic Methods

The synthesis of this compound typically involves multiple steps:

- Formation of the Isoxazole Ring : This can be achieved via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

- Preparation of the Cyclohexyl Intermediate : This involves reacting cyclohexanone with pyridine-2-ol in the presence of a base.

- Coupling Reaction : The final step includes coupling the isoxazole derivative with the cyclohexyl intermediate through acylation reactions.

Mechanism of Action

The mechanism of action of “N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide” would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays, enzymatic activity measurements, and cellular assays.

Comparison with Similar Compounds

Similar Compounds

Isoxazole Derivatives: Compounds with similar isoxazole rings, such as isoxazole-4-carboxamides or isoxazole-3-carboxamides.

Cyclohexyl Derivatives: Compounds with cyclohexyl rings substituted with various functional groups, like cyclohexylamines or cyclohexanols.

Pyridin-2-yloxy Derivatives: Compounds containing the pyridin-2-yloxy group, such as pyridin-2-yloxy-acetic acids or pyridin-2-yloxy-ethanols.

Uniqueness

The uniqueness of “N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide” lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. This unique structure could lead to novel applications and properties not observed in other related compounds.

Biological Activity

N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide is a synthetic compound that has gained attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features an isoxazole ring, a cyclohexyl group, and a pyridine moiety. The synthesis typically involves multiple steps:

- Isoxazole Ring Formation : Achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

- Cyclohexyl Intermediate Preparation : Formed by reacting cyclohexanone with pyridine-2-ol in the presence of a base.

The final product is characterized by its unique structural features that contribute to its biological activity.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring and pyridine moiety enhance its binding affinity to these targets, leading to various biological effects including:

- Inhibition of COX Enzymes : Studies have shown that derivatives of isoxazole-carboxamide exhibit potent inhibitory activities against cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For instance, one derivative demonstrated an IC50 value of 4.1 nM against COX-1 and up to 1.30 μM against COX-2 .

- Anticancer Activity : The compound has shown significant antiproliferative effects against various cancer cell lines (e.g., HeLa and Hep3B), with IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism involves the induction of apoptosis and the generation of reactive oxygen species (ROS) .

Study on COX Inhibition and Anticancer Activity

A recent study synthesized a series of isoxazole-carboxamide derivatives, including this compound. The findings highlighted:

- High COX Selectivity : Compounds exhibited selectivity indexes ranging from 2.51 to 6.13 for COX-2 over COX-1.

- Apoptotic Induction : The compound MYM4 (a related derivative) induced apoptosis in cancer cells, demonstrating potential as a therapeutic agent .

Molecular Docking Studies

Molecular docking studies indicated that the compound has a high binding affinity for COX enzymes, with energy scores comparable to celecoxib, a well-known COX inhibitor. This suggests that the compound could serve as a lead for developing new anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| MYM4 | Isoxazole + Cyclohexyl + Pyridine | High COX inhibition; Anticancer |

| 2-(3,5-dimethylisoxazol-4-yl)-N-(cyclohexyl)acetamide | Lacks pyridine | Reduced biological activity |

| 2-(3,5-dimethylisoxazol-4-yl)-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)propionamide | Similar structure | Altered reactivity |

The presence of both the isoxazole ring and the pyridine moiety in this compound enhances its unique profile compared to other derivatives.

Q & A

Basic: What synthetic routes are commonly employed to synthesize N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the cyclohexane backbone and subsequent coupling with heterocyclic moieties. Key steps include:

- Cyclohexane functionalization: Introduction of the pyridin-2-yloxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions .

- Isoxazole ring formation: Cyclization using hydroxylamine or nitrile oxide intermediates, followed by carboxamide coupling via activation with reagents like EDCI or HATU .

- Stereochemical control: The (1r,4r) configuration is achieved using chiral catalysts or resolution techniques, verified by chiral HPLC .

Analytical validation: Final compounds are characterized by , , HRMS, and X-ray crystallography (if crystalline) to confirm structure and purity .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula via exact mass matching (<5 ppm error) .

- Infrared Spectroscopy (IR): Detects key functional groups (e.g., C=O stretch at ~1680 cm, N-H bend at ~3300 cm) .

- X-ray Diffraction: Resolves stereochemistry and crystal packing for trans-cyclohexyl configuration .

Advanced: How can reaction conditions be optimized to improve yield during the coupling of the isoxazole and cyclohexyl moieties?

Methodological Answer:

Optimization strategies include:

- Catalyst screening: Use of Mo(CO) for cyclization or Pd-based catalysts for cross-coupling reactions to enhance regioselectivity .

- Solvent effects: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions in SNAr steps .

- Temperature control: Lower temperatures (0–5°C) reduce decomposition during carboxamide activation, while reflux conditions accelerate heterocycle formation .

- Purification techniques: Flash chromatography with gradient elution (hexane/EtOAc) or preparative HPLC isolates high-purity product (>95%) .

Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:

SAR studies focus on:

- Core modifications: Vary substituents on the pyridinyloxy group (e.g., electron-withdrawing vs. donating groups) to assess impact on target binding .

- Stereochemical probes: Compare (1r,4r) vs. (1s,4s) diastereomers to determine enantiomer-specific activity .

- Bioisosteric replacement: Substitute isoxazole with oxadiazole or thiazole to modulate pharmacokinetic properties .

Assay design: - In vitro screening: Use enzyme inhibition assays (e.g., kinase or protease targets) with IC determination .

- Cellular assays: Evaluate cytotoxicity and uptake in cell lines (e.g., cancer or microbial models) .

Advanced: How can contradictions in biological data (e.g., varying IC50_{50}50 values across studies) be resolved?

Methodological Answer:

- Standardize assay protocols: Ensure consistent buffer pH, temperature, and enzyme concentrations across labs .

- Validate compound integrity: Re-characterize batches via HPLC and NMR to rule out degradation or polymorphism .

- Control for off-target effects: Use knockout cell lines or selective inhibitors to confirm target specificity .

- Meta-analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Advanced: What strategies are recommended for pharmacokinetic (PK) and bioavailability studies of this compound?

Methodological Answer:

- Solubility enhancement: Use co-solvents (e.g., PEG 400) or nanoformulations to improve aqueous solubility .

- Metabolic stability: Assess hepatic microsomal stability (e.g., rat/human liver microsomes) to identify metabolic hotspots .

- In vivo PK: Administer via IV and oral routes in rodent models, with LC-MS/MS quantification of plasma/tissue concentrations .

- BBB permeability: Employ MDCK-MDR1 cell monolayers or in situ brain perfusion to evaluate CNS penetration .

Advanced: How can computational methods aid in optimizing this compound’s binding affinity?

Methodological Answer:

- Molecular docking: Use AutoDock or Schrödinger to predict binding poses in target proteins (e.g., kinases) .

- Free-energy perturbation (FEP): Calculate ΔΔG values for substituent modifications to prioritize synthetic targets .

- ADMET prediction: Tools like SwissADME forecast logP, solubility, and CYP450 interactions to guide structural refinements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.